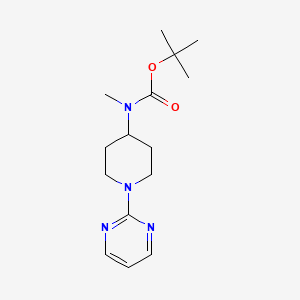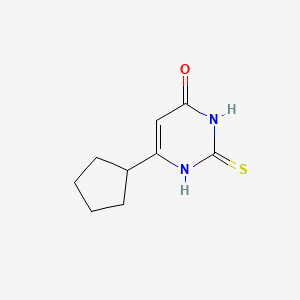
6-Cyclopentyl-2-mercaptopyrimidin-4-ol
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a pyrimidine ring with mercapto and hydroxyl functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of chemical sensors and other industrial applications.
Mecanismo De Acción
Target of Action
The primary target of 6-Cyclopentyl-2-mercaptopyrimidin-4-ol is the Nonhomologous End Joining (NHEJ) pathway . This pathway is responsible for repairing DNA double-strand breaks (DSBs) inside cells .
Mode of Action
This compound selectively inhibits the NHEJ pathway . By doing so, it prevents the repair of DSBs, which can lead to cell death, particularly in cancer cells .
Biochemical Pathways
The compound affects the NHEJ pathway, which is a major DNA repair mechanism in mammals . By inhibiting this pathway, the compound can induce cell death and inhibit tumor growth .
Pharmacokinetics
Similar compounds have been noted to have issues with bioavailability due to their hydrophobicity . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The inhibition of the NHEJ pathway by this compound leads to the accumulation of DNA breaks, resulting in cell death . This makes the compound a potential anticancer agent .
Métodos De Preparación
The synthesis of 6-Cyclopentyl-2-mercaptopyrimidin-4-ol involves several steps. One common method includes the reaction of cyclopentanone with thiourea and formaldehyde under acidic conditions to form the intermediate compound, which is then cyclized to produce the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
6-Cyclopentyl-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
6-Cyclopentyl-2-mercaptopyrimidin-4-ol can be compared with other similar compounds, such as:
6-Amino-5-((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol: This compound has similar functional groups but different substituents, leading to different chemical and biological properties.
5-(2-Hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol: Another pyrimidine derivative with distinct applications and properties.
Propiedades
IUPAC Name |
6-cyclopentyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-8-5-7(10-9(13)11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDQPCYPUUBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



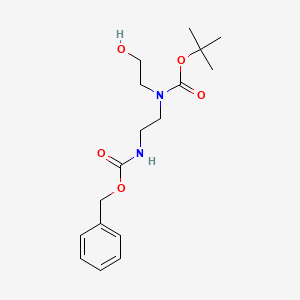
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3291874.png)

![Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-](/img/structure/B3291887.png)
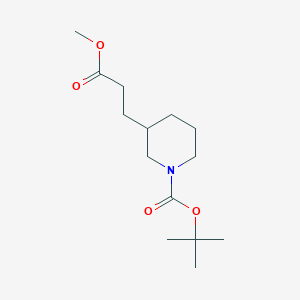
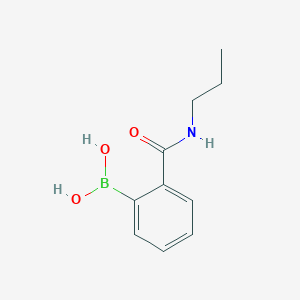

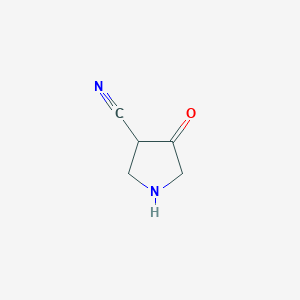
![1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine](/img/structure/B3291950.png)
![N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B3291959.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3291966.png)
